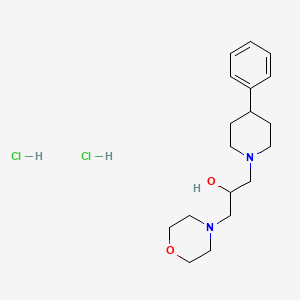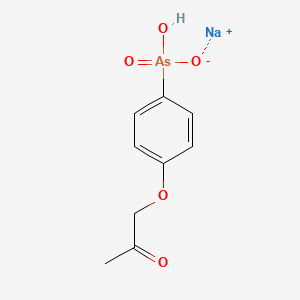
p-Acetonyloxybenzenearsonic acid sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p-Acetonyloxybenzenearsonic acid sodium salt: is an organoarsenic compound that has been studied for its various chemical properties and potential applications. This compound is characterized by the presence of an arsonic acid group attached to a benzene ring, which is further substituted with an acetonyloxy group. The sodium salt form enhances its solubility in water, making it more accessible for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p-Acetonyloxybenzenearsonic acid sodium salt typically involves the following steps:
Formation of p-Acetonyloxybenzenearsonic acid: This can be achieved by reacting p-hydroxybenzenearsonic acid with acetic anhydride under acidic conditions. The reaction proceeds through an esterification process where the hydroxyl group is converted to an acetonyloxy group.
Conversion to Sodium Salt: The resulting p-Acetonyloxybenzenearsonic acid is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and filtration are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: p-Acetonyloxybenzenearsonic acid sodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsonic acid derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other reduced forms.
Substitution: The acetonyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and zinc in hydrochloric acid are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Arsonic acid derivatives.
Reduction: Arsenic trioxide and other reduced arsenic compounds.
Substitution: Various substituted benzenearsonic acid derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: p-Acetonyloxybenzenearsonic acid sodium salt can be used as a catalyst in organic synthesis reactions.
Analytical Chemistry: It can serve as a reagent for the detection and quantification of certain metal ions.
Biology:
Antimicrobial Agent: The compound has shown potential as an antimicrobial agent against certain bacterial strains.
Enzyme Inhibition: It can inhibit specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its arsenic content.
Material Science: The compound can be incorporated into materials to enhance their properties, such as increasing resistance to microbial growth.
Mecanismo De Acción
The mechanism of action of p-Acetonyloxybenzenearsonic acid sodium salt involves its interaction with molecular targets such as enzymes and cellular components. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition. This interaction can disrupt various biochemical pathways, resulting in antimicrobial or therapeutic effects.
Comparación Con Compuestos Similares
p-Hydroxybenzenearsonic acid: Similar structure but lacks the acetonyloxy group.
p-Nitrobenzenearsonic acid: Contains a nitro group instead of an acetonyloxy group.
p-Aminobenzenearsonic acid: Contains an amino group instead of an acetonyloxy group.
Uniqueness:
Enhanced Solubility: The sodium salt form of p-Acetonyloxybenzenearsonic acid increases its solubility in water, making it more versatile for various applications.
Specificity: The presence of the acetonyloxy group can provide unique reactivity and binding properties compared to other similar compounds.
Propiedades
Número CAS |
74203-61-5 |
|---|---|
Fórmula molecular |
C9H10AsNaO5 |
Peso molecular |
296.08 g/mol |
Nombre IUPAC |
sodium;hydroxy-[4-(2-oxopropoxy)phenyl]arsinate |
InChI |
InChI=1S/C9H11AsO5.Na/c1-7(11)6-15-9-4-2-8(3-5-9)10(12,13)14;/h2-5H,6H2,1H3,(H2,12,13,14);/q;+1/p-1 |
Clave InChI |
IVYPNLSZDZCDTJ-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)COC1=CC=C(C=C1)[As](=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


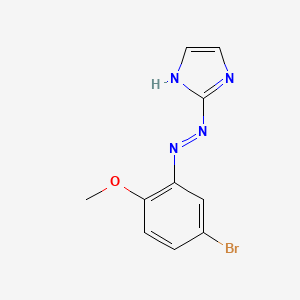

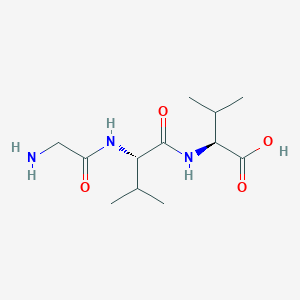
![(Piperidin-1-yl)[2,4,6-tri(propan-2-yl)phenyl]methanone](/img/structure/B14448247.png)
![Ethyl 2-[(E)-(4-bromophenyl)diazenyl]-3-oxobutanoate](/img/structure/B14448251.png)
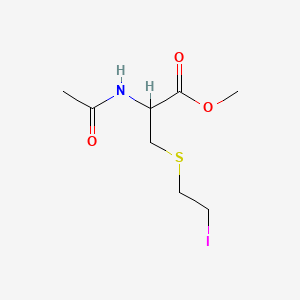
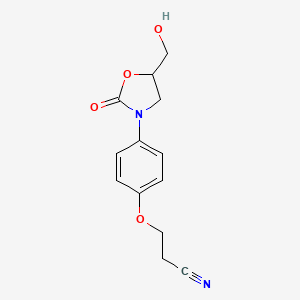
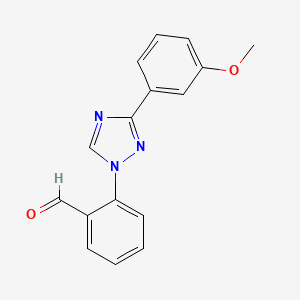

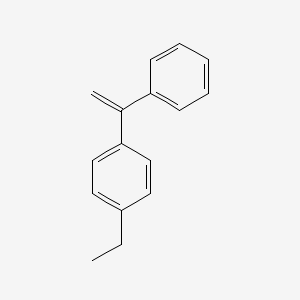
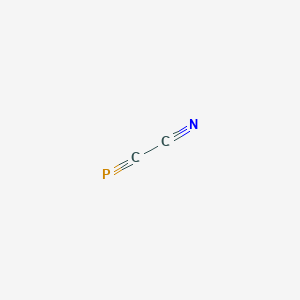

![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
